molecular formula C15H14N2O B3020281 2-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 82326-45-2

2-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No. B3020281
CAS RN: 82326-45-2
M. Wt: 238.29
InChI Key: VTHPJRVHNSHKNZ-UHFFFAOYSA-N
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Description

2-Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH . It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether . It is a common preservative in vaccine formulations .


Synthesis Analysis

The solventless and heterogeneously catalysed synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether) via the reaction between phenol and ethylene carbonate was investigated using Na-mordenite catalysts . This is an alternative to the industrial process using ethylene oxide and homogeneous basic conditions .


Molecular Structure Analysis

The molecular structure of 2-phenoxyethanol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Under specific reaction conditions, it was possible to obtain total selectivity to phenoxyethanol at up to 75% phenol conversion and 82% selectivity at total phenol conversion in 5–7 hours of reaction time and using a moderate excess of ethylene carbonate .


Physical And Chemical Properties Analysis

2-Phenoxyethanol is a colorless oily liquid with a faint rose-like odor . It has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C . It is soluble in water, chloroform, alkali, diethyl ether, and is miscible in acetone, ethanol, and glycerol .

Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . It is not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Safety and Hazards

Phenoxyethanol is harmful if swallowed and causes serious eye irritation . It may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2-phenoxyethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-11-10-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHPJRVHNSHKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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